Product packaging for cytochrome b561(Cat. No.:CAS No. 11130-51-1)

cytochrome b561

Cat. No.: B1172053
CAS No.: 11130-51-1
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Description

Cytochrome b561 is a unique transmembrane electron transport protein found in a variety of eukaryotic organisms, from plants to mammals . It is characterized by its six transmembrane α-helical domains and two heme-b groups, which are coordinated by four conserved histidine residues . This protein functions as an electron channel, using ascorbate (vitamin C) as an electron donor to shuttle electrons across membranes . A core physiological role of this compound is to mediate transmembrane electron transfer for the regeneration of ascorbate inside neuroendocrine and peptidergic secretory vesicles . This activity provides essential reducing equivalents to intravesicular enzymes such as dopamine β-monooxygenase (which converts dopamine to norepinephrine) and peptidylglycine α-amidating monooxygenase . Beyond ascorbate recycling, members of the this compound family also demonstrate transmembrane ferric reductase (Fe3+-reductase) activity . For instance, duodenal cytochrome b (Dcytb or CYB561A2) is implicated in the reduction of dietary iron in the intestine, facilitating its uptake . This links the protein family to the critical biological process of iron homeostasis. Due to its role in iron metabolism and ascorbate utilization, this compound is a protein of interest in several pathological contexts, including cancer research, where some family members are being investigated for their potential tumor-suppressing properties . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

11130-51-1

Molecular Formula

C16H19N

Synonyms

cytochrome b561

Origin of Product

United States

Molecular Architecture and Structural Biology of Cytochrome B561

Protein Topology and Transmembrane Domain Organization

The defining structural characteristic of the cytochrome b561 family is a highly hydrophobic protein structure that spans the membrane multiple times. nih.govebi.ac.uk The consensus topology consists of six transmembrane (TM) α-helices, denoted as TMH1 through TMH6. nih.govmdpi.comebi.ac.ukspandidos-publications.com These helices are connected by short loop regions, with both the N-terminus and C-terminus typically located in the cytoplasm. uniprot.org

The functional heart of the protein is a conserved "four-helix core" or "CYB561-core" domain, which is composed of transmembrane helices 2, 3, 4, and 5. nih.govplos.orgresearchgate.net This core bundle houses the essential components for electron transport. nih.gov The two terminal helices, TMH1 and TMH6, are generally less conserved across the family and flank the central core. ebi.ac.uk While early predictions based on sequence analysis sometimes suggested five helices, crystallographic data have confirmed the six-helix architecture. pnas.orgspandidos-publications.com

Table 1: Transmembrane Topology of this compound

Structural Feature Description Primary Helices Involved
Transmembrane Helices Six α-helices spanning the lipid bilayer. TMH1, TMH2, TMH3, TMH4, TMH5, TMH6
Core Domain A structurally conserved four-helix bundle that coordinates the hemes. TMH2, TMH3, TMH4, TMH5

| Termini Orientation | Both N- and C-termini are located on the cytoplasmic side of the membrane. | N/A |

Heme Coordination and Ligand Interactions within the Core Domain

Each this compound protomer contains two distinct b-type heme (heme b) cofactors, which are essential for its electron-carrying function. pnas.orgmdpi.comkobe-u.ac.jp These two hemes are situated on opposite sides of the membrane, creating a transmembrane electron pathway. mdpi.com One heme is located near the cytoplasmic face of the membrane and is referred to as the low-potential (LP) or cytoplasmic heme, while the other is near the non-cytoplasmic (extracellular or intra-vesicular) face and is known as the high-potential (HP) or non-cytoplasmic heme. plos.orguantwerpen.be

The iron atom at the center of each heme b is coordinated by two axial ligands provided by highly conserved histidine residues within the four-helix core. nih.govresearchgate.net This bis-histidine coordination is a hallmark of this protein family. Specifically:

The non-cytoplasmic heme is coordinated by two histidines, one from TMH2 and one from TMH3. plos.org

The cytoplasmic heme is coordinated by two histidines, one from TMH4 and one from TMH5. plos.orgresearchgate.net

Beyond the primary histidine ligands, other conserved amino acid residues within the core domain are critical for function. An arginine residue (Arg70 in human Dcytb) forms a salt bridge with a propionate (B1217596) group of the cytoplasmic heme, helping to position it correctly. plos.org Additionally, specific lysine (B10760008) and histidine residues (e.g., Lys81 and His106 in Arabidopsis thaliana Cyt-b561) are located in positively charged pockets on either side of the membrane and play a crucial role in binding the negatively charged ascorbate (B8700270) substrate. pnas.orgspandidos-publications.com

Oligomeric State and Inter-protomer Interfaces

Structural studies have revealed that this compound functions as a homodimer. pnas.orgspandidos-publications.com The crystal structure of Cyt-b561 from Arabidopsis thaliana clearly shows two identical protomers associating to form the functional unit. pnas.org Each protomer in the dimer consists of the full six transmembrane helices and its own pair of heme cofactors. pnas.org

The interface between the two protomers is extensive and involves interactions between multiple transmembrane helices from each subunit. The dimerization creates a stable complex within the lipid bilayer. This oligomeric arrangement is believed to be important for the structural integrity and potentially the regulation of the enzyme's electron transfer activity.

Atomic-Level Structural Elucidation Methodologies

The primary method for determining the high-resolution, atomic-level structure of this compound has been X-ray crystallography . pnas.org The first such structure was that of the cytochrome b561B from Arabidopsis thaliana (AtCytb561-B), which was solved in both substrate-free and substrate-bound states. pnas.orgnih.gov Subsequently, the structure of the human duodenal this compound (Dcytb) was also determined. nih.gov

In addition to crystallography, other biophysical and spectroscopic techniques have been instrumental in characterizing the protein's structural and functional properties:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique has been crucial for studying the heme centers, confirming their presence, determining their spin states (low-spin), and analyzing their redox properties. kobe-u.ac.jpuantwerpen.benih.gov

Homology Modeling: Computational methods have been used to predict the three-dimensional structures of various Cyt-b561 family members based on the known crystal structures of relatives like AtCytb561-B. nih.gov

Stopped-Flow Spectrophotometry: This method has been used to analyze the kinetics of the reaction between this compound and its substrate, ascorbate, providing insights into the electron transfer process between the two hemes. acs.org

Table 2: Methodologies for Structural Analysis of this compound

Methodology Application and Findings
X-ray Crystallography Determined the first high-resolution 3D structures, revealing the six-helix topology, the homodimeric state, and the heme coordination. pnas.orgnih.gov
EPR Spectroscopy Characterized the electronic environment of the two heme-b centers and confirmed their low-spin state. nih.gov
Homology Modeling Generated structural models for family members for which crystal structures are not yet available. nih.gov

| Site-Directed Mutagenesis | Identified key amino acid residues essential for heme coordination and substrate binding. nih.govacs.org |

Comparative Structural Analysis with Related Heme-Containing Proteins

Despite this topological similarity, a critical difference lies in the heme coordination. In this compound, the two hemes are each coordinated by a pair of histidine residues originating from four different helices (TMH2, TMH3, TMH4, and TMH5). pnas.orgplos.org In contrast, in cytochrome b₆, the two hemes are both coordinated by histidine residues found on only two of the four helices (helices B and D). pnas.org

The this compound core domain is also found as a building block in a larger class of proteins known as CYBDOM proteins . nih.govuantwerpen.be These proteins feature a C-terminal this compound domain fused to one or more N-terminal DOMON (dopamine β-monooxygenase N-terminal) domains. nih.govuantwerpen.be The DOMON domains of some CYBDOMs are also suggested to bind a heme b, potentially forming a longer redox chain with the CYB561 domain. nih.gov

Structural Motifs and Their Functional Implications

The structure of this compound is characterized by several conserved motifs that are directly linked to its function in transmembrane electron transport.

The Four-Helix, Di-Heme Core: This is the most fundamental structural motif, forming a compact, membrane-embedded domain that precisely orients the two hemes for efficient electron transfer from the cytoplasmic side to the non-cytoplasmic side. nih.govplos.org

Bis-Histidine Coordination Motifs: The four conserved histidine residues within the core are non-negotiable for function. Their specific arrangement (two on TMH2/3 and two on TMH4/5) ensures the stable binding and correct positioning of the two heme cofactors, which is a prerequisite for any electron transfer activity. plos.orgresearchgate.net

Substrate-Binding Motifs: The pockets that bind ascorbate are formed by conserved, positively charged, and polar residues. A highly conserved lysine residue (Lys85 in bovine Cyt-b561) is critical for interaction with ascorbate on the cytoplasmic side. acs.orgacs.org Mutation of this residue severely impairs the protein's ability to accept electrons from ascorbate. acs.org

"KXXXXKXH" Motif: In a specific subgroup of this compound proteins, a conserved "KXXXXKXH" motif has been identified in one of the non-cytoplasmic loops. nih.govnih.gov This motif is hypothesized to be a substrate-binding site, potentially for the electron acceptor, such as a ferric chelate. nih.gov

These structural motifs collectively create a highly specialized molecular machine designed to bind ascorbate on one side of the membrane, transfer an electron across a ~40 Å distance via two heme relays, and deliver it to an acceptor on the opposite side.

Biochemical Mechanisms of Electron Transfer and Catalysis

Characterization of Electron Acceptors and Redox Partners

The electron acceptors for cytochrome b561 are diverse and depend on the specific isoform and its cellular location. plos.org Two main classes of electron acceptors have been identified: monodehydroascorbate (MDHA) and ferric chelates (Fe³⁺). plos.org

The reduction of MDHA to ascorbate (B8700270) is a key function, particularly in the regeneration of ascorbate within cellular compartments like neuroendocrine vesicles. researchgate.netnih.govembl-heidelberg.de This process is vital for maintaining the pool of reduced ascorbate required for various enzymatic reactions, such as those catalyzed by dopamine (B1211576) β-hydroxylase and peptidyl α-amidating monooxygenase. nih.govpnas.orgnih.gov Several plant and mammalian this compound isoforms have been shown to function as MDHA reductases. nih.govnih.gov

In addition to MDHA, various this compound proteins act as ferric reductases, reducing Fe³⁺ to ferrous iron (Fe²⁺). researchgate.netplos.org This activity is crucial for iron metabolism, including intestinal iron uptake. nih.govplos.org For instance, the duodenal this compound (Dcytb) in mammals facilitates the reduction of dietary Fe³⁺ prior to its absorption. pnas.orgplos.org Other members of the family, including those in plants and other mammalian tissues, also exhibit ferric reductase activity. plos.org

The identification of specific redox partners beyond the immediate electron donor and acceptor is an ongoing area of research. While this compound in vertebrates is thought to act independently without direct protein-protein interactions for its core electron transfer function, the broader context of its interactions within cellular redox networks is still being explored. nih.govpnas.org

Heme Redox Potentials and Intramolecular Electron Transfer Kinetics

This compound contains two distinct b-type heme centers, each with a different midpoint redox potential (E'₀). nih.gov These are often referred to as the high-potential (HP) heme and the low-potential (LP) heme. nih.gov

High-Potential (HP) Heme: The E'₀ values for the HP heme typically range from +80 mV to +190 mV. nih.gov This heme is located on the cytoplasmic side of the membrane. nih.gov

Low-Potential (LP) Heme: The E'₀ values for the LP heme range from -20 mV to +60 mV. nih.gov

The difference in midpoint potentials between the two hemes is consistently around 100 mV, which facilitates the directional intramolecular electron transfer from the HP heme to the LP heme. nih.gov

Heme CenterMidpoint Redox Potential (E'₀) RangeReference
High-Potential (HP) Heme+80 mV to +190 mV nih.gov
Low-Potential (LP) Heme-20 mV to +60 mV nih.gov

Molecular Models for Transmembrane Electron Shuttling

The currently accepted model for transmembrane electron shuttling by this compound involves a sequential transfer of a single electron from cytosolic ascorbate across the membrane to an acceptor molecule. researchgate.net The protein itself is a transmembrane protein, typically with six helices, that houses two heme groups located near opposite sides of the membrane. embl-heidelberg.deebi.ac.uk

The process begins with the binding of an ascorbate monoanion from the cytoplasm to a specific site on the cytochrome. wayne.edu An electron is then transferred from the ascorbate to the nearby high-potential (cytoplasmic) heme. pnas.orgresearchgate.net This electron is subsequently shuttled to the low-potential heme located on the non-cytoplasmic side of the membrane. researchgate.net Finally, the electron is donated to an acceptor molecule, which can be either monodehydroascorbate (for ascorbate regeneration) or a ferric chelate (for iron reduction). pnas.orgresearchgate.net

This "electron-shuttling" mechanism is facilitated by the close proximity of the two heme groups within the protein's four-helix core structure. nih.gov The packing of the protein medium between the redox centers is believed to be a key determinant of the efficiency of this electron transfer. mdpi.com This model provides a clear framework for how a single protein can mediate the transfer of reducing equivalents across a biological membrane. nih.gov

Role of Conserved Amino Acid Residues in Substrate Binding and Catalysis

The function of this compound is critically dependent on several highly conserved amino acid residues that play roles in coordinating the heme groups, binding substrates, and facilitating catalysis.

Structural and biochemical analyses have identified key residues involved in substrate recognition and catalysis. pnas.orgrcsb.org In Arabidopsis thaliana this compound, Lys81 on the cytoplasmic side and His106 on the non-cytoplasmic side are essential. pnas.orgrcsb.orgpnas.org These residues are located within positively charged pockets that enclose the negatively charged ascorbate or monodehydroascorbate substrates. pnas.orgpnas.org The five-membered ring of ascorbate interacts with the heme group and Tyr140 through van der Waals forces. pnas.org

The two heme groups are coordinated by four strictly conserved histidine residues located within the transmembrane helices. nih.govembl-heidelberg.deebi.ac.uk The propionate (B1217596) groups of the heme centers also form important interactions. For example, on the non-cytoplasmic side, the A-propanoate interacts with Ser116 and Glu178, while the D-propanoate is hydrogen-bonded to Phe114, His106, and Asn113. pnas.org On the cytoplasmic side, the A-propanoate of the heme forms hydrogen bonds with Lys71. pnas.org

Site-directed mutagenesis studies have confirmed the importance of these conserved residues. For instance, mutation of the residue corresponding to Lys81 has been shown to impair electron acceptance from ascorbate. pnas.org Similarly, a conserved histidine residue in the ascorbate-binding site is thought to be essential for the reaction mechanism, likely by accepting a proton from ascorbate during electron transfer. acs.org

ResidueLocationFunctionReference
Lys81 (in A. thaliana)Cytoplasmic sideSubstrate recognition and catalysis pnas.orgrcsb.orgpnas.org
His106 (in A. thaliana)Non-cytoplasmic sideSubstrate recognition and catalysis pnas.orgrcsb.orgpnas.org
Four conserved HistidinesTransmembrane helicesHeme coordination nih.govembl-heidelberg.deebi.ac.uk
Tyr140 (in A. thaliana)Transmembrane helix 4Interaction with ascorbate ring pnas.org
Lys71 (in A. thaliana)Transmembrane helix 2Interaction with heme A-propanoate pnas.org

Ascorbate Oxidation Mechanism and Proton Transfer Dynamics

The oxidation of ascorbate by this compound is proposed to occur via a concerted proton-electron transfer (PCET) mechanism. nih.govustc.edu.cn This model helps to explain the rapid reaction rates observed, which would not be possible through simple electron transfer from the abundant but less reactive ascorbate monoanion at physiological pH. nih.gov

The proposed mechanism involves the following steps:

The ascorbate monoanion binds to an unprotonated site on the cytochrome, likely a conserved histidine residue. wayne.edu

The complex then donates an electron to the heme center. wayne.edu Simultaneously, a proton is transferred from the ascorbate to the binding site (the histidine). acs.orgustc.edu.cn This concerted transfer circumvents the formation of an energetically unfavorable neutral ascorbate radical. nih.gov

The resulting semidehydroascorbate radical anion dissociates from the cytochrome, leaving the proton on the binding site. wayne.edu

The binding site is then deprotonated to complete the catalytic cycle. wayne.edu

This mechanism is supported by kinetic data showing that the rate of reduction of this compound by ascorbate is not strongly dependent on pH, which is inconsistent with a mechanism relying on the much less abundant ascorbate dianion. nih.gov Furthermore, the active site must be unprotonated to react with ascorbate and protonated to react with semidehydroascorbate, which is consistent with the proposed proton transfer dynamics. wayne.edu This PCET mechanism may be a general feature of enzymes that utilize ascorbic acid as an electron donor. nih.gov

Physiological Roles and Functional Implications of Cytochrome B561 Orthologs

Ascorbate (B8700270) Metabolism and Regeneration Pathways

Cytochrome b561 (Cyt b561) proteins are integral to ascorbate (vitamin C) metabolism, functioning as transmembrane, di-heme proteins that utilize ascorbate as an electron donor. researchgate.netnih.govnih.gov This family of proteins is found across a variety of organs and cell types in both plants and animals. researchgate.netnih.govnih.gov

Recycling of Monodehydroascorbate Radical

A primary function of this compound is the recycling of the monodehydroascorbate (MDHA) radical, the partially oxidized form of ascorbate. nih.gov Cyt b561 catalyzes the transfer of electrons from cytosolic ascorbate to reduce the MDHA radical on the other side of the membrane, thereby regenerating ascorbate. nih.govpnas.org This process is vital in compartments where ascorbate is consumed by enzymes such as dopamine (B1211576) β-hydroxylase and peptidyl-glycine α-amidating monooxygenase, which are essential for the synthesis of neurotransmitters and neuropeptides. pnas.orgnsf.gov

For instance, in the chromaffin granules of the adrenal medulla, this compound facilitates the regeneration of intravesicular ascorbate, which is necessary to sustain the production of norepinephrine (B1679862). pnas.org Similarly, this recycling mechanism is crucial in neuropeptide-storing vesicles to support the ongoing biosynthesis of amidated peptides. nih.govspandidos-publications.com The oxidation of ascorbate results in the sequential production of monodehydroascorbate and dehydroascorbate through the loss of one and two electrons, respectively. pnas.org

Contribution to Cellular Antioxidant Defense Systems

The regeneration of ascorbate by this compound is a significant contribution to the cell's antioxidant defense system. pnas.org Ascorbate is a potent antioxidant that can non-enzymatically reduce various types of radicals and transition metals. researchgate.net By maintaining a pool of reduced ascorbate, this compound helps protect cells against oxidative stress. pnas.org This is particularly important in tissues with high metabolic activity, such as the brain, kidney, and heart, where this compound is highly expressed. researchgate.net In plants, this compound is implicated in the defense against gaseous oxidants at the plasma membrane by regenerating apoplastic ascorbate. nih.gov

Iron Metabolism and Ferric Reductase Activity

Beyond its role in ascorbate recycling, the this compound family is also critically involved in iron metabolism, primarily through its ferric reductase activity. researchgate.netnih.govnih.govplos.orgnih.gov

Facilitation of Transmembrane Ferric to Ferrous Iron Reduction

This compound proteins act as ferric reductases, converting ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺). plos.orgnih.gov This reduction is an essential step for iron uptake by cells, as most dietary non-heme iron is in the insoluble ferric state. plos.orgnih.gov Duodenal cytochrome b (Dcytb), a well-characterized member of the this compound family, is highly expressed in the brush border membrane of duodenal enterocytes. spandidos-publications.comnih.gov It facilitates the absorption of dietary iron by reducing luminal Fe³⁺ to Fe²⁺, which can then be transported into the cell by the divalent metal transporter 1 (DMT1). spandidos-publications.comnih.gov All members of the this compound family have demonstrated in vitro Fe³⁺ reductase activity. spandidos-publications.com

Involvement in Cellular Iron Homeostasis and Transport

The ferric reductase activity of this compound is integral to maintaining cellular iron homeostasis. researchgate.netnih.gov By facilitating the reduction of iron, these proteins ensure a steady supply of this essential element for various metabolic processes. mdpi.com The regulation of iron metabolism is closely linked with ascorbate, which not only enhances non-heme iron absorption but also influences iron storage and transport. nih.gov Some this compound members, like lysosomal this compound (LCytb), are thought to be involved in the reduction of vacuolar iron before its transport into the cytosol. nih.govebi.ac.uk The coordinated action of this compound and iron transporters is crucial for preventing both iron deficiency and iron overload, conditions that can lead to significant cellular dysfunction. spandidos-publications.com

Neurobiological and Endocrine System Functions

The functions of this compound extend into the neurobiological and endocrine systems, largely due to its role in the biosynthesis of catecholamines and amidated neuropeptides. nih.gov Immunocytochemical studies have shown that this compound is present in numerous neural and endocrine tissues, including the gut, blood vessels, retina, pituitary gland, and adrenal medulla. nih.gov

Its expression is correlated with the presence of catecholamines or amidated peptides in these tissues. nih.gov For example, in chromaffin granules, this compound is essential for the activity of dopamine β-hydroxylase, an enzyme that synthesizes norepinephrine. pnas.org In neuropeptide-containing tissues, it supports the function of peptidylglycine α-amidating monooxygenase (PAM), which is required for the activation of many neuropeptides. plos.org

Research in Drosophila has demonstrated that a homolog of this compound is necessary for learning and memory, likely through its role in regulating the production of bioactive amidated neuropeptides. pnas.org Furthermore, this compound's involvement in iron metabolism may also have implications for neurodegenerative disorders, where iron dysregulation is a known factor. researchgate.net In the context of cancer, particularly castration-resistant prostate cancer, this compound is implicated in the neuroendocrine differentiation process that drives tumor progression. plos.org

Cofactor for Neuropeptide Biosynthesis Enzymes

This compound (Cyt-b561) is a crucial transmembrane protein that functions as an electron transporter, playing a vital role in the biosynthesis of numerous neuropeptides. mdpi.com Its primary function in this context is to supply reducing equivalents to copper-containing monooxygenases located within secretory vesicles. mdpi.com The most well-characterized of these enzymes is peptidylglycine α-amidating monooxygenase (PAM), which is responsible for the C-terminal amidation of many peptide hormones and neurotransmitters. nih.govresearchgate.net This amidation step is often essential for the biological activity of the peptide.

The catalytic cycle of PAM requires a continuous supply of electrons, which is facilitated by Cyt-b561. nih.gov The process begins with cytosolic ascorbate (vitamin C) donating an electron to Cyt-b561. This electron is then shuttled across the secretory vesicle membrane to reduce an intravesicular molecule, which in turn regenerates the active, reduced form of the PAM enzyme. researchgate.net Specifically, Cyt-b561 transfers an electron to monodehydroascorbate (MDHA), the oxidized radical of ascorbate, within the vesicle lumen, thereby regenerating ascorbate that can be used by PAM. biorxiv.org This ascorbate regeneration cycle is critical to sustain the high rates of neuropeptide amidation required for normal physiological function. nih.govbiorxiv.org

The discovery of Cyt-b561 in a wide array of neuroendocrine tissues, including the adrenal medulla, pituitary gland, and various neurons, underscores its general importance as a secretory granule membrane electron carrier. nih.govresearchgate.net Its presence is strongly correlated with tissues that produce either catecholamines or amidated peptides, highlighting its indispensable role as a cofactor for the enzymes involved in their synthesis. nih.gov

Modulation of Neurotransmitter Amidation Pathways

This compound directly modulates neurotransmitter amidation pathways by ensuring the operational capacity of the key enzyme, peptidylglycine α-amidating monooxygenase (PAM). nih.govresearchgate.net The amidation of the C-terminal glycine (B1666218) residue is a critical post-translational modification for a large number of bioactive peptides, converting them into their fully active forms. nih.gov Without this amidation, many neuropeptides are either inactive or have significantly reduced potency.

The process, catalyzed by the bifunctional PAM enzyme, involves two sequential reactions. First, the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the C-terminal glycine. This is followed by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain, which cleaves the intermediate to yield the amidated peptide. nih.gov The PHM-catalyzed step is the rate-limiting reaction and is dependent on a continuous supply of reduced ascorbate as a cofactor. nih.govresearchgate.net

This compound's role is to regenerate this intravesicular ascorbate. researchgate.net It acts as a transmembrane electron shuttle, accepting an electron from ascorbate in the cytoplasm and transferring it across the vesicle membrane to reduce monodehydroascorbate back to ascorbate inside the vesicle. researchgate.netbiorxiv.org By maintaining a pool of reduced ascorbate within the secretory vesicle, Cyt-b561 sustains the high level of PHM activity necessary for robust neuropeptide amidation. nih.govresearchgate.net Consequently, any disruption in the function or expression of Cyt-b561 can lead to a significant reduction in the levels of amidated neuropeptides, thereby altering neuronal signaling and physiological processes that rely on these neuromodulators. nih.gov

Roles in Learning and Memory Processes in Model Organisms

Research in model organisms, particularly the fruit fly Drosophila melanogaster, has provided direct evidence for the involvement of this compound in learning and memory. nih.govnih.gov A specific Drosophila homolog of this compound is encoded by the gene nemy (no extended memory). nih.govunibo.it Mutations in the nemy gene have been shown to cause defects in memory retention following courtship conditioning. nih.govnih.gov

The molecular mechanism underlying this memory deficit is linked to Cyt-b561's role in neuropeptide amidation. nih.gov The Nemy protein is predominantly expressed in neuroendocrine neurons in the larval brain and in key adult brain structures associated with learning and memory, such as the mushroom bodies and antennal lobes. nih.govnih.gov Within these neurons, Nemy is partially co-expressed with peptidyl α-hydroxylating monooxygenase (PHM), the critical enzyme for peptide amidation. nih.govnih.gov

Studies on nemy mutants revealed that the levels of amidated neuropeptides were significantly reduced. nih.gov Furthermore, targeted knockdown of PHM itself resulted in similar memory retention defects. nih.govnih.gov This body of evidence supports a model where Cyt-b561-mediated electron transport is essential for maintaining PHM activity and, consequently, the production of amidated neuropeptides. nih.gov These neuropeptides are thought to act as neuromodulators within the neural circuits of the mushroom bodies, influencing synaptic function and plasticity required for memory formation. mdpi.com Therefore, the reduced availability of these bioactive peptides in nemy mutants likely disrupts the normal modulation of memory processes. nih.gov

Table 1: Research Findings on this compound in Neuropeptide Synthesis and Function

Finding Organism/System Implication Reference(s)
This compound is a major protein in neuroendocrine tissues. Bovine adrenal medulla, various neural and endocrine tissues General role as an electron carrier in secretory granules. nih.govresearchgate.net
Purified Cyt-b561 provides electrons for PAM in reconstituted vesicles. Bovine adrenal medulla Direct evidence for its role in neuropeptide amidation. researchgate.net
Mutation in nemy (a Cyt-b561 homolog) impairs memory retention. Drosophila melanogaster Links Cyt-b561 function to learning and memory. nih.govnih.gov
nemy mutants show reduced levels of amidated neuropeptides. Drosophila melanogaster Confirms the mechanistic link between Cyt-b561, peptide amidation, and memory. nih.gov
Knockdown of PHM mimics the memory defects of nemy mutants. Drosophila melanogaster Reinforces the importance of the Cyt-b561/PHM/neuropeptide pathway in memory. nih.govnih.gov

Plant-Specific Functions and Stress Responses

Regulation of Reactive Oxygen Species (ROS) Levels in Response to Stress

In plants, this compound orthologs are integral components of the cellular redox network and play a role in managing reactive oxygen species (ROS) levels, particularly under stress conditions. nih.govnih.gov ROS, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), are produced as byproducts of metabolic processes like photosynthesis and respiration. mdpi.commdpi.com While they function as important signaling molecules at low concentrations, their accumulation during abiotic and biotic stress can cause significant oxidative damage to cellular components. mdpi.comfrontiersin.org

Plant Cyt-b561 proteins, utilizing ascorbate as an electron donor, contribute to redox homeostasis at cellular membranes like the plasma membrane and the tonoplast (vacuolar membrane). nih.govnih.gov One of their key functions is to act as a monodehydroascorbate (MDHA) reductase. nih.gov By reducing MDHA back to ascorbate, they help regenerate this critical antioxidant, which is a primary scavenger of ROS and a cofactor for enzymes like ascorbate peroxidase (APX) that detoxify H₂O₂. nih.govbiorxiv.org

Evidence suggests a direct link between Cyt-b561 and ROS-scavenging pathways. For instance, an artificial electron transfer chain has been demonstrated in vitro where Cyt-b561 can be oxidized by H₂O₂ in the presence of an apoplastic ascorbate peroxidase. nih.gov Furthermore, a Cyt-b561 homolog in cotton, GhB561-11, located in the Golgi membrane, is involved in ascorbate regeneration and influences H₂O₂ homeostasis during pathogen attack. researchgate.net By modulating the ascorbate redox state at key cellular locations, plant cytochromes b561 contribute to the fine-tuning of ROS levels, which is crucial for both stress signaling and preventing oxidative damage.

Involvement in Abiotic and Biotic Stress Adaptation Mechanisms

This compound proteins are implicated in the adaptation of plants to a variety of environmental challenges, including both abiotic (e.g., drought, high light, salinity) and biotic (e.g., pathogen attack) stresses. researchgate.netnih.gov Their expression and activity are often modulated in response to these stressors, indicating a role in plant defense and survival strategies.

Under abiotic stress, the expression of certain Cyt-b561 genes is altered. For example, a watermelon plasma membrane Cyt-b561 was found to be upregulated under drought and high-light stress. nih.gov In Arabidopsis, mutant plants lacking a functional tonoplast-localized Cyt-b561 (CYB561A) showed a strong accumulation of anthocyanins, a typical high-light stress response, suggesting that the cytochrome modulates this adaptive pathway. unibo.it In rice, a mutation in a Cyt-b561 domain-containing protein (OsCYBDOMG1) led to increased sensitivity to salt stress, characterized by higher H₂O₂ accumulation and reduced ascorbate levels, linking the protein to salt tolerance. researchgate.net

In the context of biotic stress, Cyt-b561's role in regulating the cellular redox environment is critical for defense signaling. researchgate.netmdpi.com The production of ROS, often referred to as the "oxidative burst," is a key early event in plant defense against pathogens. frontiersin.org A study in cotton demonstrated that knocking down the expression of a Golgi-localized Cyt-b561 enhanced resistance to the fungal pathogen Verticillium dahliae. researchgate.net This suggests that by influencing ascorbate regeneration and H₂O₂ homeostasis, Cyt-b561 can modulate the plant's defense response. researchgate.net

Contribution to Cellular Redox Environment in Photosynthetic Tissues

In photosynthetic tissues, this compound proteins contribute to maintaining the cellular redox environment, which is under constant pressure from the high electron flux of photosynthesis. nih.gov The photosynthetic electron transport chain is a major source of ROS, making efficient redox regulation and antioxidant recycling paramount. mdpi.comwhiterose.ac.uk

Plant Cyt-b561 proteins are expressed in various cell types within leaves, including epidermal and vascular cells. nih.gov Their function as ascorbate-dependent transmembrane electron transporters is crucial for maintaining the redox state of the ascorbate pool, a key antioxidant buffer in plant cells. nih.govnih.gov The plasma membrane and tonoplast, where Cyt-b561 isoforms are located, are critical interfaces for redox sensing and signaling. nih.gov For example, the tonoplast Cyt-b561 in Arabidopsis mesophyll cells functions as an ascorbate-dependent monodehydroascorbate (MDHA) reductase, facilitating electron transport across the vacuolar membrane. unibo.it This activity helps to manage the redox state of the large vacuolar ascorbate pool. nih.govunibo.it

Table 2: Plant-Specific Functions and Stress-Related Findings for this compound

Function/Finding Plant Species Significance Reference(s)
Upregulation of a Cyt-b561 under drought and high-light stress. Watermelon Implication in abiotic stress response. nih.gov
Tonoplast Cyt-b561 mutant shows altered high-light stress response. Arabidopsis thaliana Modulates anthocyanin accumulation as a stress adaptation. unibo.it
Knockdown of a Golgi-localized Cyt-b561 enhances pathogen resistance. Cotton (Gossypium hirsutum) Role in biotic stress response and H₂O₂ homeostasis. researchgate.net
Mutation in a Cyt-b561 domain protein increases salt sensitivity. Rice (Oryza sativa) Connects Cyt-b561 function to ascorbate levels and salt tolerance. researchgate.net
Cyt-b561 expression is developmentally regulated in leaves, stems, and roots. Arabidopsis thaliana Indicates diverse physiological roles throughout the plant. nih.gov
Tonoplast Cyt-b561 functions as a transmembrane MDHA reductase. Arabidopsis thaliana Contributes to redox homeostasis by regenerating ascorbate across the vacuolar membrane. unibo.it

Subcellular Localization and Functional Compartmentalization of this compound Orthologs

The diverse physiological roles of this compound (Cyt b561) proteins are intrinsically linked to their specific subcellular locations. These transmembrane oxidoreductases are strategically positioned within various cellular membranes, enabling them to participate in distinct metabolic pathways and stress responses. This section details the subcellular distribution of Cyt b561 orthologs in both animal and plant cells and the functional implications of this compartmentalization.

This compound proteins are integral membrane proteins, typically featuring six transmembrane helices that coordinate two heme b groups. mdpi.comebi.ac.uk This structure facilitates the transfer of electrons across the membrane, a fundamental aspect of their function. mdpi.com In animals, Cyt b561 orthologs are predominantly found in the plasma membrane and the membranes of acidic organelles like chromaffin granules and lysosomes. unil.ch In contrast, plant Cyt b561 proteins have been identified in the plasma membrane, tonoplast, and the endoplasmic reticulum (ER). unil.ch This differential localization underscores the varied roles these proteins play across different kingdoms of life.

The primary function attributed to Cyt b561 across different locations is the regeneration of ascorbate (ASC) and the reduction of ferric iron (Fe³⁺). ebi.ac.ukunil.chnih.gov By transferring an electron from cytosolic ascorbate to an acceptor molecule on the other side of the membrane, they can reduce monodehydroascorbate (MDHA) back to ascorbate or reduce Fe³⁺ to the more soluble ferrous form (Fe²⁺). unil.chnih.gov This activity is crucial for maintaining cellular redox homeostasis and facilitating iron uptake and mobilization.

Detailed Research Findings on Subcellular Localization

Research has identified specific Cyt b561 orthologs in various membrane systems, each with a proposed or confirmed function tied to its location.

Plasma Membrane: In both plants and animals, certain Cyt b561 isoforms are embedded in the plasma membrane. unil.chresearchgate.netnih.gov Plant plasma membrane Cyt b561 is considered a ubiquitous component involved in transmembrane electron transport. researchgate.netnih.gov In mammals, the duodenal this compound (Dcytb or CYBRD1) is a well-studied example located at the brush border membrane of duodenal enterocytes. spandidos-publications.com Its primary role is the reduction of dietary Fe³⁺ to Fe²⁺, a necessary step for iron absorption into the body. spandidos-publications.com

Tonoplast (Plant Vacuole Membrane): In plants, a significant finding has been the localization of a Cyt b561 isoform, AtCyt-b561-1 (CYBASC1), to the tonoplast of Arabidopsis thaliana. researchgate.netnih.govoup.com This localization suggests a role in mediating redox balance between the cytoplasm and the vacuole, which is an acidic compartment. unil.chnih.gov The tonoplast-localized Cyt b561 is proposed to be involved in the regeneration of vacuolar ascorbate or the reduction of vacuolar iron stores for transport into the cytosol. unil.chnih.gov

Endoplasmic Reticulum and Golgi Apparatus: Proteomic studies in tobacco have revealed the specific accumulation of two putative this compound/ferric reductase proteins in the endomembrane system of sieve elements, distinct from the general ER. pnas.org More recently, a Golgi vesicle-membrane-localized Cyt b561, GhB561-11, was identified in cotton. researchgate.net This protein was found to be involved in ascorbate regeneration and conferred resistance to Verticillium wilt, highlighting a role in plant defense. researchgate.net

Late Endosomal-Lysosomal Membranes: A distinct homolog, termed lysosomal this compound (LCytb), has been identified in the late endosomal-lysosomal membranes of macrophages in animals. core.ac.ukontosight.ai Its presence in these acidic, degradative compartments points towards a role in processes such as lysosomal iron metabolism and the control of oxidative stress. nih.govebi.ac.uk

The following tables provide a summary of the subcellular localization of various this compound orthologs and their associated functional implications based on current research findings.

Table 1: Subcellular Localization of this compound Orthologs in Animal Cells

Ortholog Name Subcellular Location Primary Function(s) Organism/Tissue Studied
Duodenal this compound (Dcytb/CYBRD1) Plasma membrane (duodenal brush border) Ferric reductase activity for dietary iron absorption. spandidos-publications.com Mammals
Chromaffin granule this compound (CGCytb) Secretory vesicle (chromaffin granule) membrane Ascorbate regeneration to support catecholamine synthesis. nih.govnih.gov Bovine adrenal medulla
Lysosomal this compound (LCytb/CYB561A3) Late endosomal-lysosomal membrane Potential role in lysosomal iron metabolism and oxidative stress control. nih.govcore.ac.ukebi.ac.uk Mouse macrophages
Stromal cell-derived receptor 2 (SDR2) Plasma membrane and intracellular sites Ferric reductase activity. researchgate.net Mammals
Tumor suppressor 101F6 (CYB561D2) Plasma membrane and intracellular sites Putative tumor suppressor with ferric reductase activity. researchgate.net Humans

Table 2: Subcellular Localization of this compound Orthologs in Plant Cells

Ortholog Name Subcellular Location Primary Function(s) Organism/Tissue Studied
AtCyt-b561-1 (CYBASC1) Tonoplast (vacuolar membrane) Ascorbate regeneration and potential iron reduction in the vacuole. unil.chnih.govoup.com Arabidopsis thaliana
Plasma Membrane Cyt b561 Plasma membrane Transmembrane electron transport, ascorbate regeneration at the apoplast. researchgate.netnih.gov Various plant species
Putative Cyt b561/ferric reductases Endomembrane system of sieve elements Redox regulation in phloem tissues. pnas.org Nicotiana tabacum (tobacco)
GhB561-11 Golgi vesicle membrane Ascorbate regeneration, resistance to Verticillium wilt. researchgate.net Gossypium hirsutum (cotton)

These findings collectively illustrate that the compartmentalization of this compound orthologs is a key determinant of their function. By being positioned at the interface of different cellular compartments, they act as crucial electron shuttles, maintaining redox homeostasis and supporting a wide array of physiological processes, from nutrient uptake to stress responses.

Genetic and Evolutionary Perspectives of the Cytochrome B561 Family

Gene Family Organization and Identification of Paralogous Proteins

The cytochrome b561 family is a ubiquitous group of proteins found across a wide array of eukaryotic organisms, from plants to animals, but notably absent in prokaryotes and fungi. nih.govnih.gov This distribution suggests a common ancestral origin preceding the divergence of the plant and animal kingdoms. nih.gov Most species harbor multiple paralogous proteins, typically three or four, indicating that gene duplication events have played a significant role in the expansion and functional diversification of this family. nih.govebi.ac.ukembl.de For instance, the human genome encodes for several members, including the well-characterized duodenal cytochrome b (Dcytb), also known as CYB561A2, which functions as a ferric reductase in the intestine. embl.despandidos-publications.com In the plant Arabidopsis thaliana, a model organism for plant biology, twenty-two different this compound proteins have been identified, showcasing the extensive paralogy within this family. researchgate.net

These paralogs often exhibit tissue-specific expression patterns and have evolved to perform distinct, yet related, functions. In mammals, for example, one isoform is found in the chromaffin granules of the adrenal gland, another is prevalent in the duodenum, and a third shows a more ubiquitous distribution. nih.gov This diversification allows for specialized roles in different cellular contexts, from neuroendocrine secretion to dietary iron absorption. nih.govplos.org

A notable subgroup of this family is the CYBDOM proteins, which contain a this compound core domain associated with other domains, such as the DOMON (dopamine β-monooxygenase) domain. nih.gov These multi-domain proteins represent a further layer of functional complexity within the broader this compound family. researchgate.netnih.gov

Genomic Mapping and Transcriptional Regulatory Elements

The genes encoding this compound proteins have been mapped in various species, providing insights into their genomic organization and regulation. In humans, the gene for the chromaffin granule this compound (CYB561) is a single-copy gene located on chromosome 17q23.3. genecards.orgnih.gov The gene spans approximately 11 kilobases and its transcription is initiated at heterologous sites. nih.gov The 5'-flanking region of the human CYB561 gene is GC-rich and lacks a conventional TATA box, but contains a CAAT sequence and potential binding sites for several transcription factors, including SP1, AP2, and NF-kappa B, suggesting complex transcriptional regulation. nih.gov

The genomic structure of this compound genes often consists of four or five exons. nih.govnih.gov An interesting, though not universal, observation is the "one-helix-one-exon" model, where each of the transmembrane helices is encoded by a separate exon. nih.govnih.gov This modular organization may have facilitated the evolution of new functions through exon shuffling and alternative splicing. For example, the nemy gene in Drosophila melanogaster, which encodes a this compound homolog, produces multiple transcripts through alternative splicing, potentially giving rise to different protein isoforms. pnas.org

Genetic mapping in other species, such as the mouse, has also been performed, with the Cyb561 gene located on chromosome 11. jax.orgnih.gov The study of these genomic regions and their regulatory elements is crucial for understanding how the expression of this compound genes is controlled in different tissues and under various physiological conditions.

Phylogenetic Analysis of this compound Evolution Across Eukaryotes

Phylogenetic analyses have been instrumental in tracing the evolutionary history of the this compound family. These studies strongly support the hypothesis that all this compound proteins evolved from a single common ancestral protein that existed before the evolutionary split between plants and animals. nih.gov The phyletic distribution of these proteins closely mirrors the use of ascorbate (B8700270) as a primary antioxidant in eukaryotes, underscoring their fundamental role in ascorbate homeostasis. nih.govnih.gov

Phylogenetic trees constructed from this compound sequences typically show a clear separation between plant and animal lineages, indicating an early diversification event. nih.gov Within the plant kingdom, further divisions are observed between monocotyledonous and dicotyledonous species. nih.govnih.gov Similarly, within the animal kingdom, distinct ortholog groups have been identified. For instance, a study of insect this compound proteins revealed three main ortholog groups (CG1275, Nemy, and CG8399) and a fourth, more diverse group. plos.org

This evolutionary branching has led to the emergence of functionally distinct subfamilies. For example, the CYBDOM proteins, which possess additional domains, form a separate clade in phylogenetic analyses. uantwerpen.be The evolutionary relationships uncovered through these analyses provide a framework for predicting the functions of newly identified this compound family members based on their position within the phylogenetic tree.

Conservation and Divergence of Amino Acid Sequences and Structural Features

Despite significant sequence divergence, with identities as low as 30% between distant species and 34-45% between paralogs within the same species, the this compound family maintains a remarkably conserved core structure. nih.govnih.govresearchgate.net This structural conservation is essential for their function as transmembrane electron transporters.

All members of the family are characterized by six transmembrane helices (TMH1-TMH6). ebi.ac.ukembl.de The central four helices (TMH2-TMH5) form a highly conserved core that coordinates two heme b molecules. ebi.ac.ukresearchgate.net This "two-heme four-helix" configuration is a unique feature of the this compound family. nih.gov The two heme groups, a high-potential (HP) heme and a low-potential (LP) heme, are crucial for the stepwise transfer of electrons across the membrane. nih.gov

Four histidine residues are strictly conserved across the entire family and serve as the ligands for the two heme molecules. nih.govresearchgate.net These histidines are located in the transmembrane helices, with two on the cytoplasmic side and two on the non-cytoplasmic side. researchgate.net Other conserved features include putative binding sites for the electron donor, ascorbate, and the electron acceptor, monodehydroascorbate. nih.govebi.ac.uk

While the core structure is highly conserved, the terminal helices (TMH1 and TMH6) and the loops connecting the helices show more sequence divergence. ebi.ac.ukembl.de This variability likely contributes to the functional diversification of the family, allowing for differences in substrate specificity, protein-protein interactions, and subcellular localization. For example, some insect this compound proteins are distinguished by a novel cysteine-rich cytoplasmic loop. plos.org

FeatureDescriptionConservation Level
Transmembrane Helices Six alpha-helices (TMH1-TMH6) spanning the membrane.High
Heme b Molecules Two heme cofactors (high and low potential) for electron transport.High
Heme-Coordinating Histidines Four strictly conserved histidine residues that bind the heme groups.Absolute
Substrate Binding Sites Putative sites for ascorbate and monodehydroascorbate.High
Terminal Helices and Loops N-terminal and C-terminal helices and interconnecting loops.Low to Moderate

Regulatory Mechanisms Including Post-Translational Modifications

The function and localization of this compound proteins are regulated by various mechanisms, including post-translational modifications (PTMs). One of the key PTMs identified is N-glycosylation. uniprot.org This modification, the addition of sugar moieties to asparagine residues, is often important for protein folding, stability, and trafficking. For instance, plant this compound proteins located at the plasma membrane have potential N-linked glycosylation sites. researchgate.net

Another identified PTM is N-terminal acetylation, where an acetyl group is added to the N-terminal amino acid. nih.gov In bovine this compound, the initial methionine residue is acetylated. nih.gov This modification can influence protein stability and interaction with other molecules.

Cysteine S-palmitoylation, the reversible attachment of a fatty acid to a cysteine residue, is another potential regulatory mechanism. plos.org This modification can affect the subcellular trafficking, localization, and enzymatic activity of proteins. plos.org While not yet definitively demonstrated for all this compound proteins, the presence of conserved cysteine residues in some family members suggests that palmitoylation could play a role in their regulation. plos.org

These post-translational modifications add another layer of complexity to the regulation of this compound function, allowing for dynamic control in response to cellular needs.

Insights from Comparative Genomics on Functional Diversification

Comparative genomics, the analysis and comparison of genomes from different species, has provided significant insights into the functional diversification of the this compound family. By comparing the this compound gene repertoires across a wide range of eukaryotes, researchers can identify patterns of gene gain and loss, as well as sequence changes that correlate with specific functions.

For example, the expansion of the this compound family in plants, as seen in Arabidopsis thaliana with its 22 members, suggests a wider range of functions in plant-specific processes such as stress defense and cell wall modification. researchgate.netnih.gov In contrast, the human genome has a smaller set of this compound genes, each with a more specialized role. nih.gov

Comparative analysis has also been crucial in identifying new potential functions. The similarity between some insect this compound proteins and the human ferric reductase Dcytb suggests that these insect proteins may also be involved in iron metabolism. plos.org Furthermore, the discovery of CYBDOM proteins, which fuse a this compound domain with other functional domains, highlights a key mechanism for functional innovation within this family. nih.govuantwerpen.be These fusion events, identified through comparative genomics, have created proteins with novel combinations of activities.

The study of gene clusters has also been informative. In some bacteria, genes encoding this compound domains are found in operons with other genes involved in electron transport, suggesting a coordinated function. frontiersin.org Although this compound proteins themselves are absent in prokaryotes, the presence of their domains in different genetic contexts provides clues about their evolutionary origins and functional plasticity.

Organism/GroupKey Genomic Features of this compound FamilyImplied Functional Diversification
Humans A few paralogs with tissue-specific expression (e.g., Dcytb in duodenum). nih.govspandidos-publications.comSpecialized roles in iron absorption and neuroendocrine function. spandidos-publications.complos.org
Insects (Drosophila) Multiple ortholog groups with some resembling human ferric reductases. plos.orgPotential roles in iron metabolism and neuronal function. plos.orgpnas.org
Arabidopsis thaliana Large family of 22 distinct proteins. researchgate.netDiverse functions in plant-specific processes like stress response and development. nih.gov
CYBDOM Proteins Fusion of this compound domain with other domains (e.g., DOMON). nih.govNovel combined functions, potentially in signaling or redox sensing. nih.gov

Interactions and Regulatory Networks of Cytochrome B561

Protein-Protein Interaction Networks and Identified Binding Partners

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming complex networks that orchestrate biological functions. ebi.ac.uknih.gov The interactions of cytochrome b561 are central to its role in linking cytosolic ascorbate (B8700270) pools to lumenal or extracellular enzymatic reactions. While a comprehensive interactome for CYB561 is still under investigation, key binding partners have been identified that are crucial for its function, particularly within neuroendocrine vesicles. nih.govnih.gov

The most well-characterized interactions of CYB561 are with ascorbate-dependent monooxygenases. nih.gov These interactions are often transient, involving the transfer of electrons to regenerate the ascorbate cofactor required by these enzymes. nih.gov

Dopamine (B1211576) β-hydroxylase (DBH): In the chromaffin granules of the adrenal medulla and noradrenergic neurons, CYB561 is essential for the activity of DBH, the enzyme that converts dopamine to norepinephrine (B1679862). wikipedia.orgsinobiological.com CYB561 regenerates ascorbate from its oxidized form, monodehydroascorbate, within the granule lumen, thereby sustaining the catalytic cycle of DBH. nih.govnih.gov While a direct, stable complex is not formed, reconstituted vesicle studies have shown that CYB561 can donate electrons to DBH, a process enhanced by a redox mediator, which in vivo is believed to be the ascorbate/monodehydroascorbate pair itself. nih.govnih.gov

Peptidylglycine α-amidating monooxygenase (PAM): Similar to its role with DBH, CYB561 supports the function of PAM, a critical enzyme for the maturation of many peptide hormones and neuropeptides. nih.govresearchgate.net PAM requires ascorbate to catalyze the amidation of the C-terminus of its peptide substrates, a modification essential for their biological activity. researchgate.net Reconstitution experiments have confirmed that purified CYB561 can supply electrons for PAM activity, again suggesting a transient, redox-mediated interaction rather than a stable protein-protein complex. nih.gov

Beyond these core functional partners, other potential interactions are suggested by its roles in iron metabolism. For instance, duodenal cytochrome b (DCytb), a member of the CYB561 family, acts as a ferric reductase at the intestinal brush border, reducing dietary Fe³⁺ to Fe²⁺ for transport. nih.govresearchgate.net This implies a functional interaction with iron transport proteins, though direct binding partners in this context are still being elucidated.

Table 1: Identified Functional Partners of this compound

Interacting ProteinCellular LocationType of InteractionFunctional ConsequenceEvidence
Dopamine β-hydroxylase (DBH)Chromaffin granules, Noradrenergic vesiclesTransient, Redox-mediatedSupplies reducing equivalents for norepinephrine synthesisReconstitution assays nih.govnih.gov
Peptidylglycine α-amidating monooxygenase (PAM)Neuroendocrine secretory vesiclesTransient, Redox-mediatedSupplies reducing equivalents for peptide hormone amidationReconstitution assays nih.gov, Co-localization nih.gov
Iron Transporters (e.g., NRAMP3/4)Duodenal enterocytes, Vacuolar membranesFunctional AssociationFacilitates iron uptake and mobilization by reducing Fe³⁺ to Fe²⁺Complementation assays in yeast nih.gov

Gene Co-expression Analysis and Transcriptional Modules

Gene co-expression analysis provides insights into functional relationships by identifying genes with similar expression patterns across various conditions, tissues, or cell types. nih.gov Genes that are co-expressed with CYB561 are likely to be involved in related biological processes, forming transcriptional modules.

Studies using databases like The Cancer Genome Atlas (TCGA) have analyzed genes co-expressed with CYB561 in various cancers. nih.govnih.gov In breast cancer, for example, functional enrichment analysis of genes co-expressed with CYB561 revealed significant enrichment in pathways such as the Wnt and Hippo signaling pathways and processes related to lipid biosynthesis. nih.gov This suggests that CYB561's function may be coordinated with these key oncogenic and metabolic pathways.

In prostate cancer, the expression of CYB561 increases as the tumor progresses to a castration-resistant and neuroendocrine phenotype. nih.gov Notably, its expression pattern is correlated with that of PAM and various neuropeptide receptors, reinforcing the idea of a functional module centered around neuroendocrine signaling. nih.gov This co-expression supports the role of CYB561 in sustaining the synthesis of amidated peptides that can act as growth factors in this advanced stage of cancer.

Table 2: Representative Gene Co-expression Findings for CYB561

Tissue/ConditionCo-expressed Gene/PathwayImplied Functional LinkReference
Breast CancerWnt Signaling Pathway, Hippo Signaling Pathway, Lipid BiosynthesisInvolvement in cell proliferation, organ size control, and metabolic reprogramming. nih.gov
Prostate Cancer (Neuroendocrine)Peptidylglycine α-amidating monooxygenase (PAM), Neuropeptide ReceptorsActivation of neuroendocrine signaling pathways driving therapy resistance. nih.gov
Multiple Cancer TypesGenes involved in cell adhesion and immune responseRole in tumor microenvironment interactions and immune evasion. researchgate.net

Integration into Major Cellular Signaling Pathways

This compound is integrated into critical cellular signaling pathways primarily through its function as a transmembrane electron shuttle, which sustains the activity of key enzymes. nih.govresearchgate.net

Neurotransmitter and Neuropeptide Synthesis: The most direct integration is in the biosynthesis of catecholamines (e.g., norepinephrine) and amidated peptides. nih.gov In neuroendocrine cells, the synthesis of these signaling molecules is directly dependent on the ascorbate-recycling function of CYB561 within secretory vesicles. nih.govnih.gov A deficiency in CYB561 function leads to reduced levels of norepinephrine and epinephrine, which can manifest as severe orthostatic hypotension, highlighting its critical role in sympathetic nervous system signaling. nih.govuniprot.org

Iron Metabolism and Homeostasis: Members of the CYB561 family, such as DCytb, are key players in dietary iron absorption. nih.govnih.gov By reducing ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺), CYB561 facilitates its transport into the body. This process is tightly regulated in response to iron levels and hypoxia, integrating CYB561 into the broader network of systemic iron homeostasis. nih.gov

Cancer-Related Signaling: Emerging evidence indicates that CYB561 and its co-expressed genes are enriched in major cancer-related pathways, including the Wnt and Hippo signaling pathways. nih.gov High expression of CYB561 has been linked to poor prognosis in several cancers, including breast and liver cancer, suggesting its function supports tumor growth and progression, possibly by contributing to metabolic reprogramming or sustaining signaling pathways that drive proliferation. researchgate.netnih.gov

Advanced Methodologies for Investigating Cytochrome B561

High-Resolution Structural Biology Techniques

High-resolution structural techniques are indispensable for visualizing the three-dimensional architecture of cytochrome b561, providing a static yet detailed blueprint of its functional components.

X-ray crystallography is a powerful technique for determining the atomic-resolution structure of proteins. For this compound, this method is critical for understanding the precise conformational changes that occur upon substrate binding. By comparing the crystal structures of the protein in its unbound (apo) state versus its ligand-bound (holo) state (e.g., with ascorbate), researchers can map the structural basis of its mechanism.

Detailed crystallographic analysis would reveal shifts in protein domains, reorientation of key amino acid side chains within the active sites, and the specific coordination of the heme groups. mdpi.com Challenges such as radiation damage, which can alter the state of redox-active metal centers and ligands, can be mitigated by advanced techniques like serial femtosecond X-ray crystallography (SFX), which uses X-ray free-electron lasers to obtain structural data before damage occurs. nih.govresearchgate.net This approach is particularly valuable for capturing transient intermediate states of the enzyme, such as the initial binding of ascorbate (B8700270) to the cytosolic heme center or the interaction with the monodehydroascorbate radical at the intravesicular side. nih.govresearchgate.net

Table 1: Information Obtainable from X-ray Crystallography of this compound

Structural Information Unbound State (Apo) Ligand-Bound State (Holo)
Active Site Geometry Reveals the "resting state" conformation of the ascorbate and monodehydroascorbate binding pockets. Shows the precise interactions between the ligand and key residues (e.g., Lys85, His88, His161). nih.gov
Heme Coordination Defines the orientation and environment of the two heme centers in the absence of substrate. Identifies any ligand-induced changes in heme position or the surrounding protein structure.
Conformational State Establishes a baseline structure of the protein's domains and flexible loops. Elucidates the allosteric changes and domain movements triggered by substrate binding. nih.gov

| Solvent Accessibility | Maps the water channels and solvent-exposed surfaces of the protein. | Shows how ligand binding may alter solvent accessibility to the active sites. |

Cryo-electron microscopy (cryo-EM) has become a revolutionary tool for structural biology, especially for large, flexible, or membrane-embedded protein complexes that are resistant to crystallization. nih.govmemtein.com Given that this compound is an integral membrane protein, cryo-EM is exceptionally well-suited to study its structure within a near-native lipid environment or as part of larger supercomplexes. memtein.com

This technique allows for the visualization of macromolecular assemblies in their functional state. nih.gov For instance, cryo-EM could be employed to determine the structure of this compound in complex with its physiological redox partners, such as dopamine (B1211576) β-hydroxylase, within the chromaffin granule membrane. Such studies would provide invaluable insights into the spatial organization and interaction interfaces that govern the complete electron transport chain. Recent cryo-EM studies on other respiratory complexes, like complex I, have successfully elucidated the structure of assembly intermediates, a feat that would be highly informative for understanding the biogenesis of this compound. nih.gov

Table 2: Comparative Applications of Structural Methods for this compound

Feature X-ray Crystallography Cryo-Electron Microscopy
Resolution Typically atomic to high resolution (<3 Å). Near-atomic to lower resolution, rapidly improving. nih.gov
Sample Requirement Requires well-diffracting 3D crystals, can be a major bottleneck. memtein.com Small amounts of purified protein in solution, no crystallization needed. memtein.com
Native Environment Protein is removed from its native membrane environment. Can study proteins in lipid nanodiscs or native membranes. memtein.com
Complexes Best for stable, homogenous proteins or complexes. Ideal for large, dynamic, and multi-protein assemblies. nih.gov

| Application to cyt b561 | High-resolution views of substrate-binding sites. | Structure of the full-length protein in a membrane or in complex with other enzymes. |

Advanced Spectroscopic Characterization

Spectroscopic techniques provide dynamic information about the electronic structure, conformation, and kinetics of this compound, complementing the static pictures provided by structural biology.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, making it ideal for studying the paramagnetic Fe(III) state of the hemes in oxidized this compound. youtube.commdpi.com EPR is highly sensitive to the electronic environment of the paramagnetic center, providing detailed information about the coordination and geometry of the heme iron. nih.gov

Studies on this compound from bovine chromaffin vesicles have shown that the two distinct heme b centers are clearly distinguishable by EPR spectroscopy. nih.govsigmaaldrich.com

One heme center exhibits a g(z) signal at 3.13.

The other heme center shows a g(z) signal at 3.69. nih.govsigmaaldrich.com

These distinct signals confirm that the two hemes reside in different microenvironments within the protein, which corresponds to their different redox potentials (+150 mV and +60 mV) and distinct roles in electron transport. nih.govsigmaaldrich.com Further experiments involving chemical modification with diethylpyrocarbonate demonstrated that the heme with the g(z) = 3.69 signal was converted into a form that could no longer be reduced by ascorbate, directly linking a specific EPR signal to the ascorbate-binding site. nih.govsigmaaldrich.com

Table 3: EPR Characteristics of this compound Heme Centers

Heme Center Associated g(z) Value Midpoint Potential Functional Role (Inferred) Effect of Diethylpyrocarbonate
Heme bH (Intravesicular) 3.13 +150 mV Electron donation to monodehydroascorbate. nih.gov No effect on EPR signal. nih.gov

| Heme bL (Cytosolic) | 3.69 | +60 mV | Electron acceptance from ascorbate. nih.gov | Becomes non-reducible by ascorbate. nih.govsigmaaldrich.com |

Circular Dichroism (CD) spectroscopy is a non-destructive method used to investigate the structure and conformation of proteins in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org

Visible CD (350-700 nm): This region is sensitive to the environment of prosthetic groups like hemes. wikipedia.org Since the heme group itself is not chiral but becomes so in the asymmetric environment of the protein, visible CD spectra provide a unique fingerprint of the heme centers' conformation and electronic structure. Any perturbation of the heme sites, such as ligand binding or redox changes, would be detectable as a change in the visible CD spectrum.

While primarily providing lower-resolution structural information compared to crystallography or cryo-EM, CD is invaluable for studying protein folding, stability, and dynamics under various conditions. researchgate.netbbk.ac.uk

Table 4: Applications of CD Spectroscopy for this compound Analysis

Spectral Region Wavelength Range Chromophore Information Yielded
Far-UV ~180-260 nm Peptide Backbone Secondary structure content (α-helix, β-sheet). mdpi.com
Near-UV ~250-350 nm Aromatic Amino Acids Tertiary structure fingerprint, sensitive to local environment changes. wikipedia.org

| Visible | ~350-700 nm | Heme Groups | Heme environment, coordination, and electronic transitions. wikipedia.org |

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with a timescale of milliseconds. univ-lorraine.fr It is ideally suited for analyzing the pre-steady-state kinetics of enzyme-catalyzed reactions, including the rapid electron transfer steps in this compound. photophysics.com

Kinetic analysis of the reduction of purified this compound by ascorbate revealed a complex, multi-phasic reaction. nih.gov The time course could not be fitted to a single exponential function, providing strong evidence for a multi-step electron transfer process consistent with the presence of two distinct heme centers. nih.gov Key findings from stopped-flow studies include:

Multi-step Mechanism: The reaction involves at least four exponential phases, reflecting the sequential reduction of the two hemes. nih.gov

Substrate Affinity: The fastest phase, assigned to the initial electron transfer from ascorbate to the cytosolic heme, was analyzed to determine a substrate dissociation constant (Ks) of 2.2 mM for ascorbate at pH 6.0. nih.gov

pH Dependence: A significant lag in the reaction was observed at pH values below 5.5, suggesting a pH-dependent conformational change is necessary before electron transfer can occur. nih.gov

Role of Key Residues: Chemical modification of histidyl residues (His88, His161) and a lysine (B10760008) residue (Lys85) eliminated the fastest phase of the reaction, confirming their critical role in interacting with ascorbate and facilitating electron transfer. nih.gov

Table 5: Kinetic Parameters of this compound from Stopped-Flow Analysis

Parameter Value/Observation Condition Significance
Reaction Kinetics Multi-phasic (≥4 exponentials) Ascorbate reduction Confirms a multi-step electron transfer process via two hemes. nih.gov
Dissociation Constant (Ks) 2.2 mM For ascorbate at pH 6.0 Quantifies the affinity of the enzyme for its cytosolic substrate. nih.gov
pH Effect Significant lag time pH < 5.5 Indicates a rate-limiting, pH-dependent conformational step. nih.gov

| Key Residues | His88, His161, Lys85 | DEPC Modification | Essential for the initial, rapid electron transfer from ascorbate. nih.gov |

Biochemical and Enzymatic Activity Assays

Advanced biochemical assays are fundamental for elucidating the enzymatic functions of this compound. These methods allow for the precise measurement of its reductase activities, providing insights into its physiological roles in ascorbate recycling and iron metabolism.

Quantification of Ascorbate Reductase Activity

The capacity of this compound to be reduced by ascorbate is a defining characteristic of this protein family. uantwerpen.be The quantification of this activity, often referred to as ascorbate-monodehydroascorbate reductase activity, is typically performed using spectrophotometric methods. The reduction of the protein by ascorbate can be monitored by observing the characteristic changes in its visible absorption spectrum. pnas.org Upon reduction, the ferric (Fe³⁺) heme centers are converted to the ferrous (Fe²⁺) state, leading to three distinct peaks in the absorption spectrum at approximately 428 nm (Soret or γ-band), 531 nm (β-band), and 561 nm (α-band). pnas.org

Kinetic analysis of ascorbate reductase activity can be performed using stopped-flow spectrophotometry, which allows for the measurement of rapid absorbance changes following the mixing of the oxidized protein with ascorbate. pnas.org Such studies have revealed that the reduction of this compound by ascorbate can be a rapid process, occurring within seconds. pnas.org

The affinity of the enzyme for its substrate, ascorbate, can also be determined. For instance, studies on recombinant mouse chromaffin granule this compound (CGCytb) have shown biphasic reduction kinetics, suggesting the presence of two distinct binding sites for ascorbate with different affinities. nih.gov One site exhibits high affinity, while the other has a lower affinity. nih.gov The activity can be inhibited by molecules like diethyl pyrocarbonate (DEPC), which affects the low-potential heme's midpoint potential values and inhibits ascorbate-dependent reduction. nih.gov It is also noted that other potential biological electron donors, such as NADH, NADPH, and reduced glutathione, are not effective in reducing this compound. pnas.org

Measurement of Ferric Reductase Activity in Recombinant Systems

This compound proteins, particularly isoforms like the duodenal cytochrome b (Dcytb), function as ferric reductases, which is crucial for dietary iron absorption. spandidos-publications.comnih.gov The measurement of this activity in recombinant systems is essential for confirming function and understanding the mechanism.

A common method involves expressing the this compound protein in a model organism that lacks its native ferric reductase activity. For example, a mutant strain of the yeast Saccharomyces cerevisiae deficient in its plasma membrane ferrireductases (Δfre1Δfre2) can be used. nih.govnih.gov Successful expression of a functional this compound in this yeast strain will "rescue" its ability to reduce extracellular ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which can then be measured. nih.govnih.govnih.gov This complementation assay provides strong evidence for the protein's ferric reductase function. nih.gov

In other approaches, recombinant this compound proteins have been expressed in Xenopus oocytes to demonstrate ferric reductase activity. uantwerpen.benih.gov Furthermore, direct measurement of ferric reductase activity has been achieved with purified recombinant protein. For instance, the human isoform CYB561D2 was purified, embedded into lipid nanodiscs, and its ferric reductase activity was directly demonstrated. mdpi.com These assays typically utilize a ferric chelate, such as ferricyanide, as the electron acceptor and ascorbate as the electron donor, with the reduction of the ferric chelate being monitored spectrophotometrically. spandidos-publications.com

Genetic Engineering and Functional Genomics Approaches

Genetic engineering and functional genomics have become indispensable tools for dissecting the complex roles of this compound. By manipulating the gene sequence and observing the resultant functional changes, researchers can map the protein's structure to its specific biological activities.

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis allows for the targeted alteration of specific amino acid residues to probe their importance in protein structure and function. This technique has been extensively applied to this compound to identify key residues involved in heme coordination and substrate binding. nih.govnih.gov

The four highly conserved histidine residues are critical for coordinating the two heme b molecules within the protein's transmembrane core. nih.govnih.gov Mutagenesis studies on recombinant mouse CGCytb confirmed that the pairs H52/H120 and H86/H159 are essential for coordinating the two hemes. nih.gov Similarly, detailed electron paramagnetic resonance (EPR) studies combined with site-directed mutagenesis of Arabidopsis TCytb/CYB561B1 were instrumental in determining the location of the high-potential heme center on the cytosolic side of the protein. nih.gov

Mutagenesis has also been crucial for identifying the ascorbate binding site. A highly conserved arginine residue (R72 in mouse CGCytb) was identified as critical for the high-affinity binding of ascorbate; mutation of this residue abolished the high-affinity reduction phase. nih.gov In contrast, mutation of another conserved residue, Lysine 83 (K83), which had also been proposed to be part of the binding site, did not impact the protein's reduction by ascorbate. nih.gov

Gene Knockout and Knockdown Strategies in Model Organisms

Gene knockout (complete gene deletion) and knockdown (reduction of gene expression) strategies are powerful methods to determine the physiological function of a gene in vivo. youtube.com A gene knockout creates a null mutant, allowing researchers to observe the consequences of a complete loss of function. youtube.comyoutube.com Gene knockdown, often achieved using RNA interference (RNAi), reduces the level of the protein, which is useful for studying essential genes where a full knockout might be lethal. youtube.comyoutube.com

In the context of this compound, these techniques help to elucidate its role in the whole organism. For example, the importance of duodenal cytochrome b (Dcytb) in iron metabolism is supported by studies in mice, where its expression is elevated in response to iron deficiency and hypoxia. uantwerpen.benih.gov While direct knockout mouse models for Dcytb have been generated, functional redundancy with other reductases can sometimes complicate the interpretation of phenotypes.

The use of simpler model organisms is also highly informative. As mentioned previously, yeast strains with knockouts of their endogenous ferric reductase genes serve as a valuable tool to confirm the function of heterologously expressed this compound isoforms. nih.govnih.gov If the expression of a this compound gene can complement the knockout phenotype (i.e., restore ferric reductase activity), it provides direct evidence of its function. nih.gov These genetic approaches are crucial for moving from biochemical characterization to understanding the protein's role within complex biological pathways. nih.gov

Heterologous Expression Systems for Protein Production and Characterization

The study of membrane proteins like this compound is often hampered by low natural abundance. Heterologous expression systems—the production of a protein in a host organism that does not naturally make it—are therefore essential for obtaining sufficient quantities of purified protein for detailed biochemical and structural analysis. kuleuven.beresearchgate.net

Several systems have been successfully employed for this compound production:

Saccharomyces cerevisiae (Yeast): This eukaryotic host is widely used due to its ability to handle membrane proteins and perform some post-translational modifications. nih.gov It has been successfully used to express functional mouse CGCytb and Sjcytb561 from Schistosoma japonicum. nih.govnih.govnih.gov The recombinant protein from yeast often shows spectral and kinetic characteristics identical to the native protein. nih.gov

Pichia pastoris (Yeast): This methylotrophic yeast is another popular eukaryotic system, known for its potential to achieve very high expression levels. It has been used to produce two different this compound paralogs from Arabidopsis thaliana. nih.gov

Escherichia coli (Bacteria): As a prokaryotic host, E. coli is cost-effective and allows for rapid, high-density growth. kuleuven.be However, expressing eukaryotic membrane proteins can be challenging. Despite this, it has been used to produce Arabidopsis this compound, although correct folding and heme incorporation can be a hurdle. nih.gov

Insect and Mammalian Cell Systems: These higher eukaryotic systems are also used, particularly when specific post-translational modifications are required for protein function. mdpi.comresearchgate.net

The choice of expression system depends on the specific protein and the intended downstream application. kuleuven.be The availability of these systems has been critical for advancing the structure-function analysis of the this compound family. uantwerpen.be

Computational Biology and Bioinformatics Tools

Computational biology and bioinformatics have become indispensable for dissecting the structural and functional complexities of proteins like this compound. These approaches allow researchers to predict protein structures, simulate their dynamic behavior, and place them within broader biological networks, offering insights that are often difficult to obtain through experimental methods alone.

Sequence Alignment and Protein Homology Modeling

Sequence alignment is a foundational bioinformatic technique used to identify and characterize members of the this compound protein family across different species. By comparing the amino acid sequences, researchers can pinpoint conserved regions that are crucial for structure and function. An extensive sequence analysis of the this compound family has revealed several highly conserved features. nih.gov All identified sequences are predicted to contain six transmembrane helices. nih.gov The histidine residues responsible for ligating the two heme groups are strictly conserved and located in transmembrane helices 2, 4, and 3, 5. nih.gov Furthermore, several aromatic amino acid residues are highly conserved between the two heme-ligation sites, which are hypothesized to form a pathway for transmembrane electron transport. nih.gov

Building on this sequence information, protein homology modeling (or comparative modeling) is used to construct three-dimensional (3D) atomic models of a "target" protein based on the experimentally determined structure of a related homologous protein. youtube.com In the absence of an experimental crystal structure for every family member, homology modeling provides crucial structural predictions. For this compound, 3D models have been built for mammalian (Homo sapiens) and plant (Arabidopsis thaliana) sequences. nih.gov The primary constraints for building these models include the conserved positions of the four heme-ligating histidine residues and the well-conserved lipid-facing sides of the helices. nih.gov This modeling approach suggests that the structural features of the this compound family are well-conserved at both the sequence and the 3D protein level. nih.gov The accuracy of such models for membrane proteins is generally considered reliable when the sequence identity to the template structure is 30% or higher, provided an accurate sequence alignment is used. nih.gov

Table 1: Conserved Features of the this compound Family Identified via Sequence Analysis

FeatureDescriptionSignificanceReference
Transmembrane HelicesPrediction of six transmembrane (TM) helices in all family members.Defines the core transmembrane architecture of the protein family. nih.gov
Heme-Ligating HistidinesFour fully conserved histidine residues located on TM helices II, III, IV, and V.Essential for coordinating the two heme-b prosthetic groups required for electron transport. nih.gov
Aromatic ResiduesSeveral highly conserved aromatic amino acids (e.g., Tyrosine, Phenylalanine) situated between the heme sites.Believed to form a putative pathway facilitating transmembrane electron transfer. nih.gov
High HydrophobicityA significant portion of the protein (approx. 50%) consists of hydrophobic amino acids embedded in the membrane.Ensures stable integration and function within the lipid bilayer. spandidos-publications.com

Molecular Dynamics Simulations of Membrane Integration and Substrate Binding

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a dynamic view of biological processes at the atomic level. nih.gov For membrane proteins like this compound, MD simulations are used to investigate their integration into the lipid bilayer, their conformational changes, and their interactions with substrates such as ascorbate.

The process of simulating a membrane protein typically involves several steps:

System Setup: An initial model of the protein, often derived from homology modeling, is embedded into a pre-equilibrated patch of a lipid bilayer (e.g., DPPC - dipalmitoylphosphatidylcholine) that mimics a biological membrane. youtube.comyoutube.com

Solvation and Ionization: The system is then solvated with water molecules, and ions (like sodium chloride) are added to neutralize the system's charge and simulate physiological salt concentrations. youtube.comyoutube.com

Simulation: The simulation is run using a force field (e.g., OPLS) that defines the physics of the interactions between atoms. The simulation calculates the trajectories of atoms over time, revealing how the protein interacts with the membrane and surrounding solvent. youtube.com

While direct molecular binding interactions between ascorbate and this compound have not been fully measured, kinetic studies suggest the presence of two distinct affinity sites for ascorbate. nih.gov MD simulations can be employed to explore these putative binding sites. Steered molecular dynamics, a specialized technique, can simulate the (un)binding process of a ligand by applying an external force, helping to identify key residues involved in substrate recognition and translocation through the protein. youtube.com Such simulations can elucidate the stepwise process of substrate binding, from initial recognition at the protein surface to final docking at the active site. youtube.com

Network Analysis and Functional Enrichment Studies

To understand the broader biological role of this compound, researchers employ network analysis and functional enrichment studies. These bioinformatics approaches place the protein within the context of its interaction partners and associated cellular pathways.

Protein-Protein Interaction (PPI) Network Analysis: Tools like STRING and GeneMANIA are used to construct interaction networks based on known and predicted associations. researchgate.net These networks map the relationships between this compound and other proteins, suggesting its involvement in larger functional modules. For instance, a network analysis of CYB561 identified 20 potential interacting target proteins and 20 related genes. researchgate.net

Functional Enrichment Analysis: Once an interaction network is established, functional enrichment analysis using databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) is performed. nih.gov This analysis determines whether the proteins in the network are significantly overrepresented in specific biological processes, molecular functions, cellular components, or pathways.

Studies on CYB561 and its co-expressed genes have revealed enrichment in several key areas:

GO Molecular Function (MF): Enriched functions include oxidoreductase activity, metal ion binding, and L-ascorbic acid binding. researchgate.net

GO Biological Process (BP): Enriched processes include transition metal ion homeostasis and lipid biosynthetic processes. researchgate.netnih.gov

KEGG Pathways: Significant enrichment was found in pathways such as the Toll-like receptor signaling pathway, lysosome-related pathways, and the Wnt and Hippo signaling pathways. researchgate.netnih.gov

These findings suggest that this compound's function extends beyond simple electron transport and is integrated into complex cellular processes including metal homeostasis, immune response regulation, and developmental signaling. researchgate.netnih.gov

Table 2: Functional Enrichment Analysis of the CYB561 Interaction Network

Analysis TypeCategoryEnriched Terms/PathwaysReference
Gene Ontology (GO)Molecular Function (MF)Oxidoreductase activity, L-ascorbic acid binding, metal ion binding, leak channel activity researchgate.net
Biological Process (BP)Transition Metal ion Homeostasis, lipid biosynthetic process researchgate.netnih.gov
Pathway AnalysisKEGG PathwaysToll-like receptor signaling pathway, Lysosome, Wnt signaling pathway, Hippo signaling pathway researchgate.netnih.gov

Cellular Imaging and Localization Techniques (e.g., GFP fusions, immunofluorescence)

Determining the precise subcellular location of this compound is critical to understanding its specific physiological roles. Cellular imaging techniques, such as immunofluorescence and the use of fluorescent protein fusions, have been instrumental in localizing these proteins within different cell types and organelles.

Immunofluorescence: This technique uses antibodies that specifically bind to the target protein. A primary antibody recognizes this compound, and a secondary antibody, which is conjugated to a fluorescent dye, binds to the primary antibody, allowing the protein's location to be visualized with a fluorescence microscope. Using a specific monoclonal antibody, this compound has been detected in many neuroendocrine tissues, consistent with its role in regenerating ascorbate for hormone synthesis. spandidos-publications.comnih.govuantwerpen.be

Green Fluorescent Protein (GFP) Fusions: The gene encoding the protein of interest is fused with the gene for a fluorescent protein, such as GFP or its variants (e.g., RFP). sigmaaldrich.com When this fusion construct is expressed in cells, the resulting chimeric protein glows under specific wavelengths of light, allowing for real-time visualization of its localization and dynamics in living cells. nih.govnih.gov This method avoids potential issues with antibody accessibility and cell fixation required for immunofluorescence.

These imaging techniques have revealed that different isoforms of this compound are targeted to distinct subcellular membranes, reflecting their diverse functions. For example, in plants, biochemical evidence first pointed to the presence of an ascorbate-reducible this compound in plasma membrane-enriched fractions. nih.gov Subsequent studies using antibody-based detection confirmed the localization of a specific Arabidopsis isoform, CYBASC1, to the tonoplast (the vacuolar membrane). nih.gov This localization suggests a role in transporting electrons from cytosolic ascorbate into the acidic vacuole, potentially for iron reduction or ascorbate regeneration within that compartment. nih.gov In mammals, different isoforms are also found in different membranes, highlighting their specialized physiological roles. nih.gov

Table 3: Subcellular Localization of this compound Isoforms

Organism/TissueIsoformSubcellular LocalizationDetection MethodReference
Bovine Adrenal MedullaCGCytb/CYB561A1Chromaffin granule membraneBiochemical fractionation, Antibody detection nih.govuantwerpen.be
Mouse DuodenumDCytb/CYB561A2Cell membrane of epithelial cellsExpression analysis (in response to hypoxia) nih.gov
Arabidopsis thalianaCYBASC1Tonoplast (vacuolar membrane)Western blot with specific antibodies nih.gov
Various Mammalian TissuesThis compoundNeuroendocrine tissuesImmunofluorescence with monoclonal antibody spandidos-publications.comnih.gov

Emerging Research Areas and Future Directions in Cytochrome B561 Biology

Elucidating the Functions of Presently Uncharacterized Cytochrome b561 Isoforms

While some members of the this compound family, such as the duodenal cytochrome b (Dcytb), are relatively well-studied for their role in iron metabolism, many isoforms remain functionally enigmatic. nih.govresearchgate.net The genomes of various organisms, from plants to animals, encode multiple this compound paralogues, suggesting a diversification of function. tcdb.orgspandidos-publications.com For instance, in Drosophila melanogaster, the 'nemy' gene product, a this compound, is involved in learning and memory, a function distinct from the canonical role in iron uptake. nih.govpnas.org Future research will undoubtedly focus on systematically characterizing these lesser-known isoforms. This will involve a combination of genetic studies in model organisms, heterologous expression systems to assess their biochemical properties, and advanced proteomics to identify their subcellular localization and interacting partners. nih.govresearchgate.net A key challenge will be to move beyond in vitro characterization and understand their specific physiological roles in the context of the whole organism. nih.gov

Decoding Precise Regulatory Mechanisms Governing this compound Expression and Activity

The expression and activity of this compound proteins are tightly regulated to meet the metabolic demands of the cell. However, the precise molecular mechanisms governing this regulation are still largely unknown. Emerging evidence suggests that their expression can be influenced by various factors, including developmental stage and environmental cues. For example, in plants, the expression of certain this compound genes is developmentally regulated. researchgate.net In the context of cancer, the expression of CYB561 is often upregulated and appears to be independent of androgen regulation in certain prostate cancers. plos.org

Future investigations will need to delve into the transcriptional and post-transcriptional control of this compound genes. This includes identifying key transcription factors, exploring the role of non-coding RNAs, and understanding how signaling pathways modulate their expression. Furthermore, the regulation of this compound activity at the protein level, through mechanisms such as post-translational modifications and protein-protein interactions, represents a significant area for future exploration. For instance, the interaction with the Akt/mTOR signaling pathway has been shown to be crucial for CYB561's role in promoting breast cancer cell proliferation. nih.gov

Exploring Non-Canonical Electron Transfer Pathways and Substrate Interactions

The canonical function of this compound involves the transfer of electrons from cytosolic ascorbate (B8700270) to a non-cytoplasmic acceptor, such as monodehydroascorbate or ferric iron. researchgate.netnih.gov However, the full spectrum of their electron donors and acceptors is likely broader than currently appreciated. There is growing interest in exploring non-canonical electron transfer pathways and identifying novel substrates. For example, some this compound proteins may interact with other redox-active molecules or be part of larger protein complexes that facilitate electron transfer to diverse acceptors. unil.ch

A particularly intriguing area is the study of CYBDOM proteins, which contain both a this compound domain and a DOMON (dopamine β-monooxygenase N-terminal) domain. nih.govunil.ch The interplay between these two domains and their combined role in redox sensing and signaling is a key area for future research. unil.ch Advanced biochemical and biophysical techniques will be instrumental in mapping these novel interactions and elucidating the structural basis for substrate specificity.

Development of Advanced Experimental Models to Mimic Physiological Environments

To fully understand the function of this compound in a physiological context, it is crucial to move beyond simplified in vitro systems. The development of more sophisticated experimental models that better mimic the cellular and tissue environments is a key future direction. This includes the use of three-dimensional (3D) cell cultures, organoids, and genetically engineered animal models. These models will allow for the investigation of this compound function in a more physiologically relevant setting, where complex interactions with other cells and the extracellular matrix can be recapitulated.

For instance, studying duodenal cytochrome b (Dcytb) in intestinal organoids could provide more accurate insights into its role in dietary iron absorption than traditional cell culture systems. semanticscholar.org Similarly, creating specific knockout or overexpressing animal models for uncharacterized this compound isoforms will be essential to dissect their in vivo functions. core.ac.uk The use of advanced imaging techniques in these models will also be critical for visualizing the dynamic localization and activity of these proteins in real-time.

Deepening Understanding of this compound Roles in Specific Organismal Adaptations

This compound proteins are found across a wide range of eukaryotic organisms, suggesting their involvement in diverse adaptational strategies. tcdb.orgspandidos-publications.com In plants, they are implicated in responses to various biotic and abiotic stresses, including pathogen defense and nutrient deficiency. unil.ch For example, specific this compound proteins are involved in iron homeostasis and cell wall formation, which are critical for root growth under abiotic stress. unil.ch In parasitic organisms like Schistosoma japonicum, a this compound with ferric reductase activity has been identified on its outer surface, highlighting a potential role in nutrient acquisition from the host. scienceopen.com

Future research will aim to connect the molecular functions of specific this compound isoforms to the unique physiological challenges faced by different organisms. This will involve comparative genomics and functional studies across diverse species to understand how this protein family has evolved to support specific adaptations. Such studies could reveal novel roles for this compound in processes ranging from metal tolerance in extremophiles to specialized metabolic pathways in insects. nih.gov

Identification of Molecular Targets for Modulating this compound Activity in Disease Contexts (purely academic, excluding clinical trials)

The dysregulation of this compound function has been linked to several human diseases, including cancer. plos.orgnih.govresearchgate.net For instance, CYB561 is highly expressed in castration-resistant prostate cancer and breast cancer, where it contributes to the aggressive phenotype. plos.orgnih.gov This has spurred academic interest in identifying molecular targets that could modulate this compound activity for potential therapeutic benefit.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.